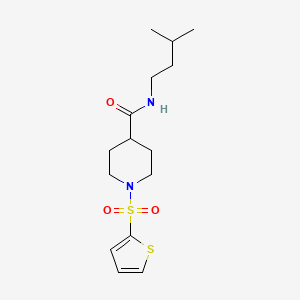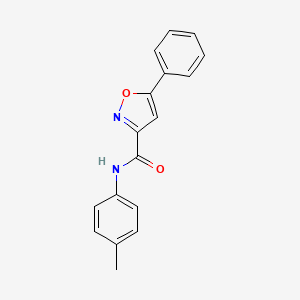![molecular formula C18H21N7O3S B11354126 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B11354126.png)
2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A 1,2,4-triazole ring (with an acetylamino substituent at position 4).
- An oxadiazole ring (attached to the 1,2,4-triazole via a sulfur atom).
- An N-(1-phenylethyl)acetamide group.
- This compound belongs to the class of heterocyclic compounds, which are essential in medicinal chemistry and drug discovery.
- Its structural complexity suggests potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the triazole or oxadiazole rings.
Reduction: Reduction of functional groups (e.g., acetylamino) could occur.
Substitution: Substitution reactions might involve the phenylethyl group.
- Common reagents and conditions would depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory activity).
Biochemistry: Study its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Explore its use in materials with specific properties (e.g., sensors, catalysts).
Pharmacology: Assess its toxicity and pharmacokinetics.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available.
- Hypothetically, it could interact with cellular targets (e.g., proteins, nucleic acids) to exert its effects.
Comparison with Similar Compounds
- Similar compounds may include other 1,2,4-triazole derivatives or oxadiazoles.
- Highlighting its uniqueness would require a thorough literature search.
Remember, due to the compound’s complexity and limited available data, some aspects remain speculative
Properties
Molecular Formula |
C18H21N7O3S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21N7O3S/c1-4-25-17(15-16(20-12(3)26)24-28-23-15)21-22-18(25)29-10-14(27)19-11(2)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3,(H,19,27)(H,20,24,26) |
InChI Key |
NJHGIBHCZIYOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)C2=CC=CC=C2)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11354046.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide](/img/structure/B11354060.png)

![N-(3-chloro-4-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11354069.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11354070.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11354083.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B11354086.png)
![ethyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11354089.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11354104.png)
![4-fluoro-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11354106.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11354121.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B11354133.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B11354136.png)
